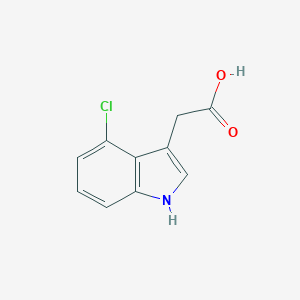

4-Chloroindole-3-acetic acid

Vue d'ensemble

Description

L'acide 4-chloroindole-3-acétique est un composé organique qui fonctionne comme une hormone végétaleCe composé se trouve dans les graines de diverses plantes, en particulier les légumineuses comme les pois et les fèves . Il joue un rôle important dans la croissance et le développement des plantes.

Méthodes De Préparation

La préparation de l'acide 4-chloroindole-3-acétique implique plusieurs voies de synthèse. Une méthode courante est la chloration du tryptophane pour former le 4-chlorotryptophane, qui subit ensuite d'autres réactions pour produire l'acide 4-chloroindole-3-acétique . Les méthodes de production industrielle impliquent souvent l'utilisation de catalyseurs spécifiques et de conditions réactionnelles contrôlées pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

L'acide 4-chloroindole-3-acétique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants pour convertir le composé en différents états d'oxydation.

Réduction : Des agents réducteurs peuvent être utilisés pour modifier la structure du composé en ajoutant des atomes d'hydrogène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés chlorés, tandis que les réactions de substitution peuvent produire divers dérivés indoliques substitués .

Applications de la recherche scientifique

L'acide 4-chloroindole-3-acétique a de nombreuses applications de recherche scientifique :

Chimie : Il est utilisé dans divers tests chimiques pour étudier les caractéristiques structurelles des auxines requises pour la croissance des plantes.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, bien qu'il soit principalement étudié dans le contexte de la biologie végétale.

Mécanisme d'action

Le mécanisme d'action de l'acide 4-chloroindole-3-acétique implique son rôle d'auxine. Il se lie à des récepteurs spécifiques dans les cellules végétales, déclenchant une cascade d'événements moléculaires qui conduisent à l'élongation, à la division et à la différenciation des cellules. Les cibles moléculaires du composé comprennent diverses protéines et enzymes impliquées dans la voie de signalisation des auxines .

Applications De Recherche Scientifique

Plant Growth Regulation

Auxin Activity

4-Cl-IAA exhibits significant auxin-like properties, influencing various growth processes in plants. In comparative studies, 4-Cl-IAA has shown stronger elongation activity than IAA in bioassays involving Avena coleoptiles, indicating its effectiveness as a growth regulator .

Root Formation

Research has demonstrated that 4-Cl-IAA and its esters significantly promote adventitious root formation in plant cuttings. For instance, the ethyl and allyl esters of 4-Cl-IAA were found to enhance root formation approximately three times more than indole-3-butyric acid (IBA), a commonly used rooting hormone . This capability makes it valuable for horticultural practices, especially in propagating plants from cuttings.

Ethylene Regulation

Influence on Ethylene Biosynthesis

In studies involving pea pericarps, 4-Cl-IAA was shown to regulate ethylene-related gene expression. It increased the expression of genes involved in ethylene production while simultaneously decreasing others, suggesting a complex role in modulating ethylene signaling pathways . This regulatory effect can be crucial for understanding fruit development and ripening processes.

Allelopathic Effects

Impact on Neighboring Plants

4-Cl-IAA has been implicated in allelopathic interactions, where it influences the growth of neighboring plants. For example, it can inhibit the growth of certain weeds while promoting beneficial plant growth when applied at specific concentrations . This property can be harnessed for sustainable agricultural practices by using it as a natural herbicide.

Agricultural Applications

Weed Control

Recent studies have explored the potential of 4-Cl-IAA as a selective herbicide. Experimental results indicate that its application can achieve weed control efficiencies comparable to traditional herbicides like 2,4-D . This suggests that 4-Cl-IAA could serve as an environmentally friendly alternative for managing unwanted vegetation in agricultural settings.

Table 1: Comparative Bioactivity of 4-Cl-IAA and IAA

| Compound | Elongation Activity (Avena coleoptiles) | Root Formation Activity (Serissa japonica) | Ethylene Regulation |

|---|---|---|---|

| 4-Cl-IAA | Stronger than IAA | Promotes significantly | Modulates gene expression |

| Indole-3-Acetic Acid (IAA) | Baseline for comparison | Less effective | Baseline for comparison |

Table 2: Herbicidal Efficacy of 4-Cl-IAA

| Treatment | Application Rate (g/plant) | Control Efficiency (%) |

|---|---|---|

| 4-Cl-IAA | 0.03 | Comparable to 2,4-D |

| Methyl Ester of 4-Cl-IAA | Varies (0.014 - 0.036) | Significant but variable |

Case Studies

Case Study 1: Root Formation Enhancement

In a study focusing on Serissa japonica cuttings treated with various esters of 4-Cl-IAA, researchers noted that all esters promoted root formation significantly more than IBA at low concentrations. The ethyl ester was particularly effective, highlighting the potential for commercial applications in plant propagation .

Case Study 2: Ethylene Modulation in Peas

Research involving pea pericarps treated with 4-Cl-IAA revealed that this compound not only stimulated growth but also altered the expression levels of key genes associated with ethylene biosynthesis. This finding underscores the importance of understanding hormonal interactions in crop development and could inform breeding strategies aimed at improving yield .

Mécanisme D'action

The mechanism of action of 4-Chloroindole-3-acetic acid involves its role as an auxin. It binds to specific receptors in plant cells, triggering a cascade of molecular events that lead to cell elongation, division, and differentiation. The compound’s molecular targets include various proteins and enzymes involved in the auxin signaling pathway .

Comparaison Avec Des Composés Similaires

L'acide 4-chloroindole-3-acétique est unique en raison de sa structure chlorée, qui le distingue d'autres auxines comme l'acide indole-3-acétique. Des composés similaires comprennent :

Acide indole-3-acétique : L'auxine la plus courante dans les plantes, impliquée dans divers processus de croissance.

Acide indole-3-butyrique : Une autre auxine utilisée dans la multiplication des plantes et la culture de tissus.

Acide 2,4-dichlorophénoxyacétique : Une auxine synthétique utilisée comme herbicide.

La structure chlorée de l'acide 4-chloroindole-3-acétique le rend plus puissant dans certains bioessais par rapport à ses homologues non chlorés .

Activité Biologique

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a chlorinated form of the plant hormone indole-3-acetic acid (IAA) and is recognized for its significant biological activity in various plant processes. This article explores the biosynthesis, biological effects, and applications of 4-Cl-IAA, supported by data tables and research findings.

Biosynthesis of this compound

The biosynthesis of 4-Cl-IAA has been primarily studied in legumes, particularly in Pisum sativum (pea). It is synthesized from the chlorinated precursor, 4-chlorotryptophan, through a pathway involving two aminotransferases: Tryptophan Aminotransferase Related 1 (PsTAR1) and PsTAR2. These enzymes convert 4-chlorotryptophan into 4-chloroindole-3-pyruvic acid (4-Cl-IPyA), which subsequently leads to the formation of 4-Cl-IAA. Notably, the expression levels of these enzymes vary during seed development, indicating a regulatory mechanism in auxin biosynthesis .

Biological Activities

4-Cl-IAA exhibits a range of biological activities that surpass those of IAA in several assays:

- Growth Promotion : In bioassays using Avena sativa coleoptiles, 4-Cl-IAA demonstrated significantly stronger elongation activity compared to IAA. The methyl and ethyl esters of 4-Cl-IAA also showed enhanced growth-promoting effects .

- Root Formation : The compound has been shown to induce adventitious root formation in cuttings of Serissa japonica, with the ethyl and allyl esters promoting root formation approximately three times more than indole-3-butyric acid, a standard rooting hormone .

Comparative Biological Activity Table

| Compound | Elongation Activity | Root Formation Activity | Inhibition of Hypocotyl Growth |

|---|---|---|---|

| This compound (4-Cl-IAA) | High | Strong | Moderate |

| Indole-3-acetic Acid (IAA) | Moderate | Weak | Low |

| Methyl Ester of 4-Cl-IAA | High | Moderate | High |

| Ethyl Ester of 4-Cl-IAA | High | Strong | Moderate |

Case Studies and Research Findings

- Fruit Development : A study highlighted that high levels of 4-Cl-IAA are found in the immature seeds and fruits of various legumes such as Trifolium repens and Medicago truncatula, indicating its role in early fruit development and pericarp growth .

- Mutational Analysis : Research involving mutations affecting auxin biosynthesis pathways in pea seeds revealed that disruptions in the synthesis of 4-Cl-IAA led to reduced auxin levels, impacting overall plant development .

- Esters and Their Activities : The synthesis of various esters of 4-Cl-IAA has shown that while most enhance biological activity, certain esters like the tert-butyl ester exhibit weaker effects compared to their parent compound .

Propriétés

IUPAC Name |

2-(4-chloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCFBCKZRJDRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179857 | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chloro-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2519-61-1 | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2519-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2519-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF78HU5XXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chloro-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 180 °C | |

| Record name | 4-Chloro-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.